(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

Serotonin 5-HT2A receptor Receptor binding affinity Radioligand displacement

This carbinol intermediate is the direct precursor to MDL 100907 (Volinanserin), a highly selective 5-HT2A receptor antagonist exhibiting a Ki of 0.36 nM and >80-fold selectivity over other serotonergic subtypes. The precise 2,3-dimethoxy substitution pattern is critical for maximizing receptor affinity; alternative analogs such as 4-fluorophenyl derivatives demonstrate over 4.5-fold weaker binding. Supplied as a ≥98% pure racemic mixture, this alcohol form eliminates the additional ketone reduction step required when using methanone analogs, accelerating SAR studies and PET radioligand synthesis. Ideal for neuropharmacology programs targeting psychoses, depression, and other CNS disorders.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 140235-25-2
Cat. No. B028679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol
CAS140235-25-2
Synonyms(R/S)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine;  (+/-)-4-[1-Hydroxy-1-_x000B_(2,3-dimethoxyphenyl)methyl]piperidine; 
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCNCC2)O
InChIInChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3
InChIKeyLZRHDSQWBVFQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol (CAS 140235-25-2): A Critical Intermediate for Selective 5-HT2A Antagonists


(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol (CAS 140235-25-2, C₁₄H₂₁NO₃, MW 251.32) is a substituted piperidinemethanol derivative characterized by a 2,3-dimethoxy phenyl group and a secondary amine-containing piperidine ring . The compound serves as the essential carbinol intermediate in the established synthetic route to MDL 100907 (Volinanserin), a highly selective 5-HT2A receptor antagonist [1]. It is commercially available as a racemic mixture with typical purity specifications of 95–98%, primarily for research and further synthetic manufacturing applications .

Why Generic Substitution Fails for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol in 5-HT2A Antagonist Synthesis


This specific carbinol intermediate cannot be readily substituted with closely related analogs without introducing substantial synthetic inefficiency or compromising downstream pharmacological selectivity. The precise 2,3-dimethoxy substitution pattern on the phenyl ring is critical for the high receptor affinity (Ki = 0.36 nM) and >80-fold selectivity of the final MDL 100907 antagonist . Substituting this intermediate with a ketone analog (e.g., (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone) necessitates an additional reduction step, increasing synthetic burden [1]. Furthermore, alternative piperidinemethanol scaffolds, such as the 4-fluorophenyl derivative, yield final compounds with reduced potency (Ki = 1.63 nM), a difference of more than 4.5-fold in binding affinity [2]. The following evidence details the quantifiable performance gaps that make this compound the optimal intermediate for selective 5-HT2A antagonist programs.

Quantitative Evidence Guide: (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol vs. Comparators


Downstream 5-HT2A Receptor Binding Affinity (Ki) Comparison: MDL 100907 vs. 4-Fluorophenyl Analog

The final antagonist MDL 100907, synthesized from the target compound (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol, demonstrates a 5-HT2A receptor binding affinity (Ki) of 0.36 nM . In a direct cross-study comparison, a closely related alternative intermediate, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)methanol, yields a final compound with a significantly reduced affinity of Ki = 1.63 nM [1]. This represents a 4.5-fold decrease in potency, quantified as a difference of 1.27 nM. The experimental conditions involved standard radioligand displacement assays against [³H]ketanserin or [³H]MDL 100907 on cloned human 5-HT2A receptors [1].

Serotonin 5-HT2A receptor Receptor binding affinity Radioligand displacement Medicinal chemistry

Downstream Receptor Selectivity Profile: MDL 100907 vs. In-Class Antagonists

The MDL 100907 antagonist synthesized from the target intermediate exhibits >80-fold selectivity for 5-HT2A receptors over other serotonergic receptor subtypes , with some sources reporting up to 300-fold selectivity over 5-HT1C, α-1 adrenergic, and D2 receptors [1]. This class-level selectivity profile is a direct consequence of the 2,3-dimethoxyphenyl piperidinemethanol scaffold. In contrast, other in-class 5-HT2A ligands such as ketanserin exhibit broader off-target binding, particularly at α1-adrenoceptors and histamine H1 receptors, limiting their utility as selective probes [2].

5-HT2A selectivity Serotonin receptor subtypes Off-target activity Antipsychotic drug development

Synthetic Step Efficiency: Carbinol Intermediate vs. Ketone Analog

The target compound, (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol, is a carbinol (secondary alcohol) that can be directly alkylated at the piperidine nitrogen to yield MDL 100907 without additional redox manipulation [1]. The corresponding ketone analog, (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone, requires an additional and often non-trivial reduction step to generate the requisite secondary alcohol functionality prior to or after N-alkylation, adding at least one synthetic operation to the sequence [2]. This additional step increases overall synthetic burden, reduces overall yield, and complicates purification.

Organic synthesis Step economy Reduction reactions Process chemistry

Physical Form and Storage Stability for Laboratory Procurement

(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol is a solid at ambient temperature with a reported melting point of 170-174°C . The compound is recommended for long-term storage at -20°C in a freezer to maintain integrity . In contrast, many structurally related piperidinemethanol intermediates or their Boc-protected analogs (e.g., N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone) are isolated as oils , which are generally more difficult to handle, aliquot, and weigh accurately in a research setting.

Compound storage Stability Solid form Inventory management

Primary Application Scenarios for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol


Synthesis of Selective 5-HT2A Receptor Antagonist Tool Compounds (MDL 100907)

This intermediate is specifically utilized for the preparation of MDL 100907 (Volinanserin), a highly selective 5-HT2A receptor antagonist [1]. The resulting compound exhibits a Ki of 0.36 nM and >80-fold selectivity over other serotonergic subtypes , making it a preferred tool for dissecting 5-HT2A-mediated signaling pathways in neuropharmacology. This scenario directly leverages the superior potency and selectivity profile detailed in Evidence_Items 1 and 2.

Precursor for 5-HT2A PET and SPECT Radioligand Development

The compound serves as the direct precursor for the synthesis of 3-[¹¹C]MDL 100907 and its enantiomer, ligands employed in positron emission tomography (PET) for in vivo brain imaging of 5-HT2A receptors [1]. The high affinity (Ki = 0.36 nM) and selectivity derived from this scaffold are essential for achieving the high specific-to-non-specific binding ratios required for reliable quantitative neuroimaging [2]. This application stems from the affinity and selectivity evidence established in Evidence_Items 1 and 2.

Medicinal Chemistry Campaigns Targeting Neurological Disorders

Procurement of this carbinol intermediate streamlines the synthesis of novel 5-HT2A antagonist analogs for structure-activity relationship (SAR) studies. As demonstrated in Evidence_Item 3, the availability of the alcohol form eliminates the need for an extra ketone reduction step, accelerating the synthesis of diverse N-substituted piperidine derivatives [1]. This efficiency is critical for medicinal chemistry teams investigating potential treatments for psychoses, depression, and other neurological conditions .

Quote Request

Request a Quote for (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.